3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole
Overview
Description
3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C11H17N3O It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of cyclopropylamine with piperidine-3-carboxaldehyde followed by cyclodehydration. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole has shown promise in various scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases and inflammation.
Industry: The compound's unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as 3-cyclopropyl-5-phenyl-1,2,4-oxadiazole and 3-cyclopropyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
3-cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-8(7-12-5-1)6-10-13-11(14-15-10)9-3-4-9/h8-9,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVVXUCVHCAXTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=NC(=NO2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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